molecular formula C11H13NO4 B3010747 4-(3-Amino-3-carboxypropyl)benzoic acid CAS No. 784092-90-6

4-(3-Amino-3-carboxypropyl)benzoic acid

Cat. No.: B3010747
CAS No.: 784092-90-6
M. Wt: 223.228
InChI Key: SKYJBEYFTBBNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Amino-3-carboxypropyl)benzoic acid is a high-purity organic compound with the CAS registry number 784092-90-6 . It has a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol . This benzoic acid derivative is characterized by its multifunctional structure, containing both a primary amino group and two carboxylic acid moieties, which makes it a valuable building block in organic synthesis and medicinal chemistry research. The presence of these multiple functional groups allows for diverse chemical modifications, enabling researchers to utilize it as a key intermediate in the synthesis of more complex molecules, such as potential pharmacologically active compounds or specialized polymers . Proper handling procedures should be followed, as the compound has associated hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . To ensure stability and longevity, it is recommended to store this reagent in a dark place, under an inert atmosphere, and at room temperature . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-amino-3-carboxypropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9(11(15)16)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYJBEYFTBBNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 3 Amino 3 Carboxypropyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available precursors. For 4-(3-Amino-3-carboxypropyl)benzoic acid, two primary disconnections can be envisioned, suggesting different strategic approaches to its synthesis.

A primary disconnection can be made at the C-C bond between the benzoic acid ring and the propyl chain. This suggests a coupling reaction between a functionalized benzoic acid derivative and a three-carbon unit already containing the protected amino and carboxyl groups. A second key disconnection is at the C-N bond of the amino group, which points towards the introduction of the amino group onto a precursor already containing the benzoic acid and the propyl carboxylate backbone.

Approaches to the Benzoic Acid Moiety Functionalization

The synthesis of this compound necessitates a benzoic acid derivative that is suitably functionalized to allow for the introduction of the side chain. A common and versatile starting material for such purposes is 4-bromobenzoic acid. ontosight.aicymitquimica.com The bromine atom serves as a useful handle for various carbon-carbon bond-forming reactions.

One of the most powerful methods for creating C(sp²)-C(sp³) bonds is through transition-metal-catalyzed cross-coupling reactions. For instance, a Negishi or Suzuki-Miyaura coupling could be employed. This would involve the reaction of an organozinc or organoboron reagent, respectively, derived from the three-carbon side chain, with the 4-bromobenzoic acid derivative.

Alternatively, functionalization can be achieved through Friedel-Crafts acylation of a simpler aromatic precursor, followed by modifications to introduce the required propyl chain. However, this approach can sometimes be limited by regioselectivity issues and the harsh reaction conditions required.

Strategies for the Amino-carboxypropyl Chain Introduction

The introduction of the 3-amino-3-carboxypropyl side chain is a critical step in the synthesis. This can be achieved through various methods, with stereoselectivity being a key consideration for many applications.

Stereoselective Approaches

The synthesis of enantiomerically pure β-amino acids is of significant interest. One of the most effective methods for achieving this is the asymmetric Mannich reaction. acs.orgacs.org This reaction involves the addition of an enolate or its equivalent to an imine, catalyzed by a chiral catalyst. In the context of synthesizing this compound, a silyl (B83357) ketene (B1206846) acetal (B89532) could be added to an N-Boc protected imine derived from a 4-substituted benzaldehyde. acs.org The use of a chiral thiourea-based catalyst has been shown to afford high enantioselectivity in such reactions. acs.org

Another stereoselective approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. Chiral rhodium complexes have been utilized to catalyze the asymmetric 1,4-addition of arylboronic acids to β-phthaliminoacrylate esters, providing a route to β-aryl-β-amino acid esters with excellent enantioselectivity. organic-chemistry.org

Protecting Group Chemistry in Amino Acid Synthesis

The synthesis of amino acids requires careful management of protecting groups to prevent unwanted side reactions. The amino and carboxyl groups are both reactive and must be masked at various stages of the synthesis.

Commonly used protecting groups for the amino function include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.comiris-biotech.de The Boc group is stable under a wide range of conditions but is readily removed with acid, such as trifluoroacetic acid (TFA). creative-peptides.com The Fmoc group, on the other hand, is base-labile and is typically removed using a solution of piperidine (B6355638) in DMF. creative-peptides.com

The carboxylic acid groups can be protected as esters, such as methyl or ethyl esters, which can be hydrolyzed under basic conditions. For the side-chain carboxyl group, a tert-butyl (tBu) ester is often employed, which can be cleaved simultaneously with a Boc group under acidic conditions. iris-biotech.de The choice of protecting groups must be orthogonal, meaning that one can be removed selectively without affecting the other, allowing for sequential chemical transformations. iris-biotech.de

Convergent and Linear Synthetic Pathways

The synthesis of this compound can be approached through either a linear or a convergent strategy.

A convergent synthesis , in contrast, involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the final stages. acs.org For this target molecule, a convergent approach could involve the separate synthesis of a functionalized benzoic acid moiety and a protected 3-amino-3-carboxypropyl fragment. These two fragments could then be joined via a cross-coupling reaction. Convergent strategies are often more efficient as they allow for the accumulation of larger quantities of the fragments before the final, often challenging, coupling step.

Synthetic Strategy Description Advantages Disadvantages
Linear Sequential modification of a single starting material.Conceptually simple.Can have low overall yields in long sequences.
Convergent Independent synthesis of fragments followed by coupling.Generally higher overall yields, more efficient.May require more complex planning and fragment synthesis.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of each reaction step. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, catalyst loading, and the nature of the reagents.

For cross-coupling reactions, the choice of the palladium catalyst and the ligand is crucial for achieving high yields and preventing side reactions. In peptide coupling-like steps that might be used to form an amide bond as part of the side-chain construction, reagents such as HATU or HCTU can be employed to improve efficiency and reduce racemization. creative-peptides.com The use of additives like HOBt or Oxyma Pure® can also accelerate coupling reactions and suppress unwanted side reactions. bachem.com

The progress of each reaction should be carefully monitored, for instance by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the optimal reaction time. Purification of intermediates at each stage is also critical to ensure the purity of the final product.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is a critical aspect of modern chemical research, aiming to reduce environmental impact and enhance sustainability. While specific, dedicated studies on the green synthesis of this exact molecule are not extensively detailed in current literature, principles can be extrapolated from biosynthetic pathways of related aminobenzoic acids and enzymatic reactions that construct its key structural motifs. The focus lies on biocatalysis and the use of renewable resources, which stand in stark contrast to traditional chemical syntheses that often rely on petroleum-based precursors and involve hazardous reagents. mdpi.com

A significant green approach involves harnessing biological systems, such as microbial fermentation, to produce aminobenzoic acid derivatives. mdpi.com This methodology aligns with several core green chemistry principles, including the use of renewable feedstocks, as microorganisms can utilize simple carbohydrates like glucose as a starting carbon source. mdpi.com This biological route circumvents the need for non-renewable petroleum extracts and the associated toxic chemicals and environmental pollution. mdpi.com

One of the most direct examples of a green chemistry approach relevant to the synthesis of this compound is found in the enzymatic transfer of the 3-amino-3-carboxypropyl group. Research has demonstrated the enzymatic synthesis of a related compound, 3-(3-amino-3-carboxypropyl)uridine, in Escherichia coli. nih.gov In this biosynthesis, the entire 3-amino-3-carboxypropyl group is transferred from S-adenosylmethionine. nih.gov This type of enzymatic reaction is a cornerstone of green chemistry for several reasons:

High Specificity and Selectivity: Enzymes operate with remarkable chemo-, regio-, and stereoselectivity, which minimizes the formation of byproducts and simplifies purification processes.

Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media under mild conditions of temperature and pH, significantly reducing the energy consumption and the need for harsh solvents associated with conventional chemical synthesis.

Biodegradable Catalysts: Enzymes are fully biodegradable proteins, avoiding the environmental issues often associated with heavy metal catalysts.

This established enzymatic transfer provides a powerful precedent for a potential biocatalytic route to this compound. A hypothetical green synthesis could involve a genetically engineered microorganism. This organism could be designed to first synthesize a benzoic acid precursor via the shikimate pathway from glucose, a common and renewable feedstock. mdpi.com Subsequently, a specific transferase enzyme, potentially from the same family as the one identified for uridine (B1682114) modification, could be used to attach the 3-amino-3-carboxypropyl group from a donor molecule like S-adenosylmethionine onto the benzoic acid backbone.

The following table summarizes the key green chemistry principles and how they could be applied to the synthesis of this compound based on existing biocatalytic knowledge.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Use of Renewable Feedstocks Utilization of simple carbohydrates (e.g., glucose) as the primary carbon source in microbial fermentation systems to produce the benzoic acid core. mdpi.com
Catalysis Employment of highly specific and efficient enzymes (e.g., transferases) to catalyze key bond formations, such as the attachment of the 3-amino-3-carboxypropyl side chain. nih.gov
Benign Solvents and Reaction Conditions Conducting reactions in aqueous media at or near ambient temperature and pressure, which is characteristic of enzymatic processes.
Atom Economy Enzymatic transfers, such as the addition of the 3-amino-3-carboxypropyl group from S-adenosylmethionine, can be highly atom-economical. nih.gov
Prevention of Derivatives Biocatalytic routes can eliminate the need for protecting groups, thereby reducing the number of synthetic steps and minimizing waste.
Inherently Safer Chemistry Avoiding the use of toxic, volatile, and hazardous reagents and solvents common in traditional organic synthesis. mdpi.com

By leveraging biocatalysis and metabolic engineering, a sustainable and environmentally friendly pathway to this compound can be envisioned, fully aligning with the principles of green chemistry.

Advanced Spectroscopic and Structural Elucidation of 4 3 Amino 3 Carboxypropyl Benzoic Acid

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment for 4-(3-amino-3-carboxypropyl)benzoic acid, the molecule would first be ionized, likely forming a protonated molecular ion [M+H]⁺ in positive ion mode. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break into smaller fragment ions.

Based on the structure of this compound, which contains an amino acid-like moiety and a benzoic acid group, several characteristic fragmentation pathways can be predicted. Common losses for α-amino acids include the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, often observed as a combined loss of 46 Da ([M+H - H₂O - CO]⁺). nih.govresearchgate.net Another expected fragmentation is the loss of the entire carboxylic acid group (a loss of 45 Da, [M+H - COOH]⁺). researchgate.net The amino group can also be lost as ammonia (B1221849) (NH₃), resulting in a fragment ion of [M+H - NH₃]⁺. nih.gov

The propyl linker and the benzoic acid ring also provide sites for fragmentation. Cleavage along the propyl chain could lead to a variety of fragment ions, including a prominent ion corresponding to the protonated aminobenzoic acid portion of the molecule. The specific m/z values of the precursor and fragment ions would be crucial for confirming these pathways.

Table 1: Predicted MS/MS Fragmentation of this compound [M+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Putative Fragment Structure
210.08 192.07 H₂O Ion resulting from water loss
210.08 182.08 CO Ion resulting from carbon monoxide loss
210.08 164.07 H₂O + CO Ion from combined water and CO loss
210.08 193.05 NH₃ Ion resulting from ammonia loss
210.08 165.06 COOH Ion from loss of the carboxylic acid group

Note: The m/z values are theoretical and would need to be confirmed by high-resolution mass spectrometry.

X-ray Crystallography and Single-Crystal Diffraction Analysis

The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. The carboxylic acid groups are likely to form strong O—H···O hydrogen bonds, often resulting in centrosymmetric dimers, a common motif in carboxylic acid crystal structures. nih.govnih.gov The amino group (N-H) and the carboxylic acid group (both as donor and acceptor) would also participate in N—H···O hydrogen bonds, linking these dimers into more extended one-, two-, or three-dimensional networks. nih.gov

Additionally, π-π stacking interactions between the aromatic benzoic acid rings could play a significant role in stabilizing the crystal structure. nih.gov These interactions involve the overlap of the π-orbitals of adjacent aromatic rings. The specific arrangement (e.g., parallel-displaced or T-shaped) would be determined by the X-ray diffraction data.

The flexibility of the propyl chain allows for various possible conformations of the molecule in the solid state. X-ray analysis would reveal the specific torsion angles along the C-C bonds of the propyl linker, defining its shape. The relative orientation of the benzoic acid ring and the amino acid moiety would also be precisely determined. It is possible that the solid state could exhibit polymorphism, where different crystal packing arrangements and molecular conformations exist under different crystallization conditions. nih.gov Computational modeling is often used alongside experimental data to understand the relative energies of different possible conformers. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

This compound possesses a chiral center at the carbon atom bearing the amino and carboxy groups. This means the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration of a chiral molecule.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum shows positive or negative peaks (Cotton effects) at specific wavelengths, which are characteristic of the molecule's three-dimensional structure. For a definitive stereochemical assignment, the experimental CD spectrum of an enantiomer of this compound would be compared to theoretical spectra calculated for both the R and S configurations using quantum chemical methods. mdpi.com A good match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute stereochemistry. mdpi.com The analysis would require knowledge of all relevant conformers of the molecule, as the final CD spectrum is a population-weighted average of the spectra of individual conformers. mdpi.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
Carbon monoxide

Theoretical and Computational Investigations of 4 3 Amino 3 Carboxypropyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

For a molecule like 4-(3-amino-3-carboxypropyl)benzoic acid, DFT studies, often using functionals like B3LYP with basis sets such as 6-311G, can be employed to optimize the molecular geometry and calculate key quantum chemical parameters. researchgate.netactascientific.com These parameters help in assessing the molecule's reactivity and stability. actascientific.com

Key insights from DFT studies include:

Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy structure. For related benzoic acid derivatives, DFT calculations have been used to define the geometry of both monomeric and dimeric forms. researchgate.netdergipark.org.tr

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. actascientific.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to predicting intermolecular interactions. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated for a Benzoic Acid Derivative using DFT (B3LYP/6-311G). actascientific.com
ParameterCalculated ValueSignificance
HOMO Energy-6.82 eVIndicates electron-donating ability.
LUMO Energy-1.82 eVIndicates electron-accepting ability.
Energy Gap (LUMO-HOMO)5.00 eVRelates to molecular stability and reactivity.
Ionization Energy6.82 eVEnergy required to remove an electron.

Ab initio (from first principles) methods, such as Hartree-Fock (HF), solve the Schrödinger equation without using empirical parameters. While computationally more demanding than DFT, they are valuable for detailed molecular orbital analysis. researchgate.net

For a compound like this compound, ab initio calculations can provide:

A fundamental description of the molecular orbitals and their energies.

Information on electron correlation effects, which can be further refined with post-Hartree-Fock methods.

A baseline for comparison with DFT results to assess the performance of different functionals.

Studies on related GABAergic compounds have utilized ab initio methods to analyze optimized molecular conformations and electronic parameters, particularly illustrating electronic delocalization within ring systems. nih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the propyl side chain in this compound allows it to adopt multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

This is typically done by systematically rotating the molecule's rotatable bonds and calculating the potential energy at each step. The results are visualized as a potential energy surface or energy landscape, which maps the molecule's energy as a function of its geometry. researchgate.net This landscape reveals the lowest-energy (most stable) conformations and the transition states that connect them. nih.gov For similar molecules like substituted benzoic acids, DFT calculations have been used to investigate potential energy landscapes and identify stable conformers. researchgate.net

For larger systems or longer timescale phenomena, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed.

Molecular Mechanics (MM): This method uses classical physics (a force field) to calculate the energy of a molecule. It is much faster than quantum methods and is suitable for scanning the conformational space of flexible molecules to identify low-energy structures.

Molecular Dynamics (MD): MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. An MD simulation of this compound, likely in a solvent like water, would provide insights into its dynamic behavior, conformational flexibility, and interactions with solvent molecules. nih.gov MD studies on protein-benzoic acid complexes have shown how root-mean-square deviation (RMSD) and radius of gyration analyses can reveal the stability and compactness of molecular complexes. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is essential for interpreting experimental spectra and confirming molecular structures.

IR Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as C=O stretching or N-H bending. researchgate.net For the related 4-(carboxyamino)-benzoic acid, theoretical IR and Raman spectra have been simulated and compared with experimental data. actascientific.comresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable technique for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net These predictions are crucial for assigning peaks in experimental NMR spectra and for structural elucidation. dergipark.org.trnih.gov Recent advancements also utilize machine learning and graph neural networks to predict chemical shifts with high accuracy from molecular structures. arxiv.orgrsc.orgnih.gov

Table 2: Representative Calculated Vibrational Frequencies for a Benzoic Acid Derivative. researchgate.net
Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
O-H Stretch~3500Carboxylic acid hydroxyl group
N-H Stretch~3400Amino group
C=O Stretch~1700Carboxylic acid carbonyl group
C-N Stretch~1400Amine C-N bond
C-C Ring Stretch~1600Aromatic ring vibration

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, one could theoretically study various reactions, such as its synthesis, degradation, or metabolic pathways.

This involves:

Identifying Reactants and Products: Defining the starting and ending points of the chemical transformation.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational methods are used to find the geometry and energy of the TS.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate. A higher activation energy implies a slower reaction.

Mapping the Reaction Pathway: By calculating the intrinsic reaction coordinate (IRC), the entire path from reactants to products through the transition state can be mapped, confirming that the located TS correctly connects the intended species.

For example, DFT studies on the decarboxylation of benzoic acid have investigated different mechanistic pathways, including catalyzed and radical paths, and calculated the activation energies for each. researchgate.net Similarly, mechanistic pathways for the rearrangement of related heterocyclic benzoic acid derivatives have been proposed based on computational and experimental evidence. mdpi.comresearchgate.net

Molecular Docking and Simulation for Interaction Prediction (in vitro context)

Computational methods such as molecular docking and molecular dynamics (MD) simulations serve as powerful predictive tools in biochemistry and medicinal chemistry. These techniques allow for the detailed investigation of molecular interactions between a ligand, such as this compound, and a biological target, typically a protein. This approach can elucidate potential binding modes, estimate the affinity of the interaction, and provide insights into the stability of the resulting complex, thereby guiding subsequent in vitro experimental studies.

It is important to note that a comprehensive search of scientific literature did not yield specific molecular docking or simulation studies conducted on 4-(3-Amnio-3-carboxypropyl)benzoic acid. Therefore, this section will outline the theoretical framework and methodology of how such an investigation would be performed, including hypothetical yet scientifically plausible scenarios.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. The process involves sampling a vast number of possible conformations of the ligand within the binding site of the protein and scoring these conformations based on a function that approximates the binding free energy. A more negative score typically indicates a more favorable binding interaction.

Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted protein-ligand complex over time. MD simulations model the atomic-level movements of the protein and ligand in a simulated physiological environment, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions.

Given the structural characteristics of this compound, which contains both an amino acid-like moiety (the aminocarboxypropyl group) and a benzoic acid group, several classes of proteins could be considered as plausible targets for an in vitro binding study. For instance, due to its resemblance to the neurotransmitter gamma-aminobutyric acid (GABA), GABA receptors could be a potential target. wikipedia.orgnih.govdrugs.com Additionally, enzymes that process amino acids or their derivatives could also be of interest. ucl.ac.uknih.gov

In a hypothetical molecular docking study, this compound would be docked into the binding site of a selected protein target. The results would typically be presented in a table summarizing the binding affinities and energies.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets

Protein Target Docking Score (kcal/mol) Predicted Binding Affinity (Ki, µM)
GABA Receptor Subtype A -8.5 0.5
GABA Receptor Subtype B -7.2 2.1
Amino Acid Transporter X -6.8 5.6
Enzyme Y (Metabolizes Amino Acids) -7.9 1.0

Further analysis of the docking poses would reveal the specific molecular interactions responsible for the binding. These interactions are crucial for understanding the specificity and strength of the binding.

Table 2: Predicted Intermolecular Interactions between this compound and Hypothetical Protein Target (GABA Receptor Subtype A)

Interacting Residue in Protein Atom(s) in Ligand Type of Interaction Distance (Å)
Arginine (Arg) 120 Carboxylate group Ionic Interaction 2.8
Tyrosine (Tyr) 78 Benzoic acid ring π-π Stacking 4.5
Serine (Ser) 150 Amino group Hydrogen Bond 3.1
Asparagine (Asn) 122 Carboxylate group Hydrogen Bond 2.9
Valine (Val) 80 Propyl chain Hydrophobic Interaction 3.8

Following the docking study, a molecular dynamics simulation would provide information on the stability of these interactions. By analyzing the trajectory of the simulation, researchers can calculate the root-mean-square deviation (RMSD) of the ligand and protein to assess conformational stability. A stable RMSD over the course of the simulation suggests a stable binding mode. Furthermore, the simulation can highlight the flexibility of different parts of the protein and ligand upon binding.

Absence of In Vitro Biochemical Data for this compound

Following a comprehensive search of scientific literature and databases, no specific in vitro studies detailing the biochemical interactions and mechanistic profile of the chemical compound this compound were found. Consequently, it is not possible to provide an article with the detailed research findings and data tables as requested in the user's outline.

The required sections for the article were:

Biochemical Interactions and Mechanistic Studies of 4 3 Amino 3 Carboxypropyl Benzoic Acid in Vitro Focus

Modulation of Cellular Pathways (in vitro models, mechanistic focus)

The search for data pertaining to these specific areas of in vitro research for 4-(3-Amino-3-carboxypropyl)benzoic acid did not yield any relevant results. This indicates a lack of published research on the direct biochemical and molecular interactions of this particular compound within the specified contexts. While research exists for other substituted benzoic acid derivatives and their interactions with biological systems, this information falls outside the strict scope of the requested article, which was to focus solely on this compound.

Investigation of Specific Molecular Targets (in vitro)

Table 1: In Vitro Molecular Target Interaction Data for this compound

Molecular Target Assay Type Key Findings (e.g., Kᵢ, IC₅₀) Reference

Metabolic Transformations of this compound (in vitro enzymatic studies)

There is a lack of published in vitro enzymatic studies describing the metabolic fate of this compound. Research identifying the specific enzymes responsible for its biotransformation or the resulting metabolites has not been reported. Therefore, no information is available on its metabolic pathways, the kinetics of its enzymatic conversion, or the structure of any potential metabolic products.

Table 2: In Vitro Metabolic Transformation of this compound

Enzyme Studied Experimental System Metabolites Identified Metabolic Pathway Reference

Advanced Analytical Method Development for 4 3 Amino 3 Carboxypropyl Benzoic Acid in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography remains the cornerstone of analytical chemistry for the separation and purification of complex mixtures. For a molecule such as 4-(3-Amino-3-carboxypropyl)benzoic acid, with its polar and zwitterionic nature, a range of chromatographic techniques can be employed to assess its purity and achieve separation from related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would be a primary objective for its routine analysis and quality control.

Given the compound's structure, which includes both acidic (carboxylic acid) and basic (amino) functional groups, as well as an aromatic ring, several HPLC modes could be considered. Reversed-phase HPLC (RP-HPLC) is the most common starting point. The zwitterionic nature of the analyte means that the pH of the mobile phase will be a critical parameter to control retention and peak shape. At a low pH, the carboxylic acid groups will be protonated and the amino group will be protonated, resulting in a net positive charge. At a high pH, the carboxylic acid groups will be deprotonated and the amino group will be deprotonated, leading to a net negative charge. Around its isoelectric point, the molecule will be neutral, which may lead to poor retention on a reversed-phase column.

A typical starting point for method development would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The choice of buffer is crucial; phosphate, acetate, or formate (B1220265) buffers are commonly used to control the pH. Ion-pairing reagents, such as trifluoroacetic acid (TFA) for acidic mobile phases or triethylamine (B128534) (TEA) for basic mobile phases, could be added to improve peak shape and retention.

Table 1: Illustrative HPLC Method Parameters for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table presents a hypothetical set of starting conditions for HPLC method development. Actual conditions would require empirical optimization.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC is not feasible. However, derivatization can be employed to convert the non-volatile amino acid and carboxylic acid functional groups into more volatile esters and amides.

A common derivatization strategy for amino acids involves a two-step process: esterification of the carboxylic acid group followed by acylation of the amino group. For instance, the carboxylic acid can be esterified with an alcohol (e.g., methanol, isopropanol) in the presence of an acidic catalyst. Subsequently, the amino group can be acylated using an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

The resulting derivative will be significantly more volatile and amenable to GC analysis. The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization without the formation of side products. The separation would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase.

Chiral Chromatography for Enantiomeric Purity

The presence of a chiral center in the 3-carboxypropyl side chain of this compound necessitates the development of analytical methods to determine its enantiomeric purity. Chiral chromatography is the most direct and widely accepted method for this purpose.

Chiral separation can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. CSPs are more commonly used and are available with a variety of chiral selectors, such as polysaccharide-based selectors (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or protein-based phases. The choice of the appropriate CSP and mobile phase is largely empirical and requires screening of different column and solvent combinations.

For a compound like this compound, a polysaccharide-based CSP in combination with a mobile phase of hexane/isopropanol with an acidic or basic additive might be a suitable starting point. Alternatively, derivatization of the amino or carboxylic acid group with a chiral derivatizing agent can create diastereomers that can be separated on a standard achiral HPLC column.

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged and polar compounds. Given the zwitterionic nature of this compound, CE offers a powerful alternative to HPLC.

In CE, separation is based on the differential migration of analytes in an electric field. The charge-to-size ratio of the analyte is a key factor influencing its electrophoretic mobility. The pH of the background electrolyte (BGE) is a critical parameter in the analysis of amino acids and zwitterionic compounds as it determines the net charge of the analyte.

By adjusting the pH of the BGE, this compound can be analyzed as a cation (at low pH), an anion (at high pH), or a zwitterion (around its isoelectric point). Micellar electrokinetic chromatography (MEKC), a mode of CE that uses surfactants to form micelles in the BGE, can be used to separate neutral and charged compounds and could be effective for this analyte and its impurities. For enantiomeric separation, chiral selectors, such as cyclodextrins, can be added to the BGE.

Table 2: Potential Capillary Electrophoresis Conditions for this compound

ParameterCondition
Capillary Fused silica, 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 214 nm

This table provides an example of potential CE conditions. The actual parameters would need to be optimized.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis and Metabolite Identification (in vitro)

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for trace analysis and structural elucidation. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

LC-MS combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry. This technique would be ideal for the trace-level quantification of this compound in complex matrices and for the identification of potential metabolites in in vitro studies. Electrospray ionization (ESI) would be a suitable ionization technique for this polar molecule. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the confirmation of elemental composition.

In vitro metabolite identification studies, for instance using liver microsomes or hepatocytes, could be conducted to understand the metabolic fate of the compound. LC-MS/MS would be employed to identify potential metabolic transformations such as hydroxylation of the aromatic ring, N-acetylation of the amino group, or conjugation reactions.

GC-MS, following the derivatization procedures described in section 7.1.2, can also be a powerful tool for the identification of volatile metabolites or degradation products. The mass spectra obtained from GC-MS can provide valuable structural information.

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and quantification of electroactive compounds. The presence of an aromatic ring and an amino group in this compound suggests that it may be electrochemically active.

Cyclic voltammetry (CV) could be used to investigate the electrochemical behavior of the compound, determining its oxidation and reduction potentials. This information would be foundational for developing quantitative methods using techniques such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), which offer enhanced sensitivity.

An electrochemical detector coupled with HPLC (HPLC-ED) could provide a highly sensitive and selective method for the determination of this compound, especially in biological samples where background interference can be a challenge for UV detection. The applied potential on the electrode would be set at a value sufficient to oxidize or reduce the analyte, providing a current that is proportional to its concentration. The development of such a method would require careful optimization of the mobile phase composition to ensure compatibility with the electrochemical detector.

Automation and High-Throughput Screening Methodologies

The analytical landscape for novel compounds such as this compound is continually evolving, with a significant shift towards automation and high-throughput screening (HTS) to accelerate research and development. These methodologies offer substantial improvements in efficiency, reproducibility, and the scale at which compounds can be analyzed and screened for potential biological activity. The integration of robotic systems and sophisticated data analysis tools is pivotal in exploring the therapeutic and chemical potential of unique molecules like this compound.

Automation in the analytical workflow for this compound primarily focuses on sample preparation and analysis. Manual methods for the derivatization and analysis of amino acid-like compounds are often labor-intensive and susceptible to human error. medium.compromptcloud.com Automated platforms, on the other hand, provide consistent and precise execution of complex analytical protocols. jptcp.comjptcp.com

A key application of automation is in the pre-column derivatization of this compound for chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC). Since the compound possesses a primary amino group, derivatization is often necessary to introduce a chromophore or fluorophore for sensitive UV or fluorescence detection. Automated liquid handling systems can precisely dispense the sample, derivatizing reagents (e.g., o-phthalaldehyde (B127526) (OPA) or dansyl chloride), and buffers in a programmable sequence. hamiltoncompany.comlabcompare.com These robotic systems can handle multiple samples in parallel, significantly increasing throughput. orochem.comlabcompare.comhudsonlabautomation.com

The benefits of transitioning from manual to automated sample preparation are manifold. Automation drastically reduces hands-on time for researchers, minimizes the potential for repetitive strain injuries, and, most importantly, enhances the precision and accuracy of the analytical results by minimizing variability between samples. jptcp.comjptcp.comlabcompare.com For instance, automated systems can achieve aliquot volume imprecision of as low as 1.5%, compared to an average of 8.7% with manual preparation. jptcp.com

The following interactive data table illustrates a comparison of key performance metrics between manual and automated analytical workflows for a compound like this compound.

MethodSample Throughput (Samples/Day)
Manual50
Automated400

High-throughput screening (HTS) methodologies are instrumental in the discovery of new drug leads and in characterizing the biological activities of novel compounds. acs.orgtdcommons.ai For this compound, HTS can be employed to screen large libraries of compounds for potential interactions with this molecule, or conversely, to test the effect of this compound against a panel of biological targets. acs.org

The HTS process is typically conducted in microplate formats, such as 96-well or 384-well plates, to enable the simultaneous testing of thousands of compounds. nih.govdovepress.com Robotic systems are used for dispensing reagents, compounds, and cells, ensuring the high speed and precision required for large-scale screening. ox.ac.ukscience.gov

A hypothetical HTS campaign to identify inhibitors of an enzyme for which this compound is a substrate could be designed. A fluorescence-based assay is a common choice for HTS due to its sensitivity and adaptability to automation. bath.ac.ukbgsu.edunih.govnih.gov In such an assay, the enzymatic conversion of a fluorogenic substrate analog of this compound would result in an increase in fluorescence. The presence of an inhibitor from a compound library would prevent this conversion, leading to a low fluorescence signal.

The results of an HTS campaign are typically analyzed to identify "hits," which are compounds that exhibit a significant effect in the assay. genome.govresearchgate.net The performance of an HTS assay is often evaluated using statistical parameters like the Z'-factor, which provides a measure of the assay's quality and suitability for screening. acs.org

Below is an interactive data table representing a sample of results from a hypothetical 384-well plate in a primary HTS screen.

WellCompound IDFluorescence Intensity% InhibitionStatus
A1N/A10000Negative Control

Future Research Directions and Applications in Fundamental Chemical Biology

Exploration of Novel Synthetic Pathways

While classical synthetic routes to aminobenzoic acid derivatives are established, future research will likely focus on developing more efficient, stereoselective, and scalable methods for the synthesis of 4-(3-Amino-3-carboxypropyl)benzoic acid and its analogs. The development of novel synthetic methodologies is crucial for creating a diverse library of derivatives for various chemical biology applications. nih.govscripps.edu

Key areas for future synthetic exploration include:

Asymmetric Synthesis: Developing novel catalytic methods to control the stereochemistry at the chiral center of the amino acid side chain. This is critical for applications where specific stereoisomers are required for molecular recognition.

Biocatalytic Routes: Engineering enzymes such as transaminases or ammonia (B1221849) lyases to produce this compound or its precursors. nih.gov Biocatalysis offers the potential for highly selective and environmentally friendly synthetic processes.

Combinatorial Synthesis: Implementing solid-phase or solution-phase combinatorial approaches to rapidly generate a library of derivatives with diverse functional groups on the aromatic ring or the side chain. This would facilitate the exploration of structure-activity relationships.

A comparison of potential future synthetic strategies is outlined in the table below.

Synthetic StrategyPotential AdvantagesPotential Challenges
Asymmetric Catalysis High stereocontrol, access to enantiopure compounds.Catalyst development, optimization of reaction conditions.
Biocatalysis High selectivity, mild reaction conditions, environmentally benign.Enzyme discovery and engineering, substrate scope limitations.
Combinatorial Chemistry Rapid generation of large libraries of analogs, high-throughput screening.Purification and characterization of library members.

Advanced Computational Modeling for Complex Systems

Computational modeling will be a powerful tool for predicting the behavior of this compound in complex biological systems and for guiding the design of new experiments. researchgate.net Future computational studies could provide deep insights into its physicochemical properties and potential interactions with biomolecules.

Prospective computational approaches include:

Quantum Chemical Calculations: Utilizing methods like Density Functional Theory (DFT) to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This can aid in understanding its chemical behavior and in the interpretation of experimental data.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound in solution and its interactions with proteins or nucleic acids. MD simulations can reveal conformational preferences and binding modes that are not apparent from static structures.

Molecular Docking: Predicting the binding affinity and orientation of this compound and its derivatives within the active sites of enzymes or at protein-protein interfaces. ajchem-b.com This can be used to screen for potential biological targets and to guide the design of inhibitors or probes.

Integration with Systems Biology Approaches (in vitro perspective)

From an in vitro perspective, this compound can be integrated into systems biology workflows to probe and perturb biological networks. By incorporating this unnatural amino acid into proteins, researchers can study the effects of this modification on protein function and interaction networks in a controlled cellular context. acs.org

Future in vitro systems biology applications could involve:

Proteome-wide Incorporation: Developing efficient and orthogonal aminoacyl-tRNA synthetase/tRNA pairs for the site-specific incorporation of this compound into proteins in cell-free expression systems or engineered cell lines. frontiersin.orgnih.gov

Probing Protein-Protein Interaction Networks: Using proteins containing this compound as baits in pull-down assays coupled with mass spectrometry to identify interaction partners that are sensitive to the presence of this specific modification.

Studying Enzyme Networks: Incorporating the unnatural amino acid into enzymes to modulate their activity or substrate specificity, and then analyzing the downstream effects on metabolic pathways in in vitro reconstituted systems.

Role as a Scaffold for Rational Design in Chemical Biology (in vitro focus)

The bifunctional nature of this compound, with its aromatic ring and amino acid side chain, makes it an attractive scaffold for the rational design of chemical biology tools. nih.gov Its structure allows for the attachment of various functional moieties to create probes, inhibitors, or other tailored molecules for in vitro studies.

Potential applications as a scaffold include:

Fluorescent Probes: Attaching environmentally sensitive fluorophores to the aromatic ring to create probes that report on local changes in polarity or viscosity upon binding to a target biomolecule.

Cross-linking Agents: Functionalizing the molecule with photoactivatable or chemically reactive groups to create cross-linkers for identifying protein-protein or protein-nucleic acid interactions.

Peptide Mimetics: Using the rigid benzoic acid core to constrain the conformation of appended peptide fragments, leading to mimetics with enhanced stability and binding affinity.

The table below illustrates the potential for functionalization of the this compound scaffold.

Functional MoietyPotential ApplicationRationale
Fluorophore FRET-based assaysServes as an energy donor or acceptor to measure molecular distances.
Biotin Affinity purificationEnables the capture and isolation of binding partners.
Photo-crosslinker Covalent capture of interactorsForms a covalent bond with nearby molecules upon light activation.

Emerging Methodologies for Studying Molecular Interactions

Future research will leverage emerging biophysical techniques to characterize the molecular interactions of this compound with high precision. These methods will be instrumental in elucidating the structural basis of its biological effects and in validating the predictions from computational models. researchgate.net

Advanced biophysical methods for future studies include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using isotope-labeled this compound to probe its interactions with biomolecules at atomic resolution. nih.gov NMR can provide information on binding interfaces, conformational changes, and dynamics.

Surface Plasmon Resonance (SPR): Quantifying the kinetics and thermodynamics of binding between this compound and its targets immobilized on a sensor surface. SPR provides real-time data on association and dissociation rates.

Isothermal Titration Calorimetry (ITC): Directly measuring the heat changes associated with binding events to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Amino-3-carboxypropyl)benzoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed. First, introduce the 3-amino-3-carboxypropyl side chain via nucleophilic substitution or coupling reactions to a benzoic acid scaffold. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC or DCC) ensures efficient linkage of the amino-carboxypropyl group . Reaction efficiency can be enhanced by optimizing solvent polarity (e.g., DMF or DCM) and using catalytic bases like DMAP. Monitoring intermediates via TLC or HPLC ensures stepwise purity control .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Melting Point (mp) : Compare observed mp (e.g., ~200–215°C) with literature values to assess purity .
  • Spectroscopy : Confirm structure via 1H^1H-/13C^{13}C-NMR for proton/carbon environments and FT-IR for functional groups (e.g., carboxylate C=O stretch at ~1700 cm1^{-1}) .
  • Mass Spectrometry : LC-MS or HRMS validates molecular weight and detects impurities .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Lyophilization is recommended for long-term storage, as moisture and elevated temperatures can hydrolyze the amino-carboxypropyl side chain .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). To address this:

  • Orthogonal Assays : Validate activity in both cell-free (e.g., enzyme inhibition) and cell-based systems (e.g., receptor binding) .
  • Solvent Controls : Ensure DMSO or ethanol concentrations do not exceed 0.1% to avoid solvent interference .
  • Structure-Activity Relationship (SAR) : Compare results with analogs (e.g., 4-aryl-benzoic acid derivatives) to identify critical functional groups .

Q. What experimental designs are optimal for studying the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • In Vitro ADME : Use Caco-2 cell monolayers to assess intestinal permeability and microsomal stability assays (e.g., liver microsomes) to evaluate metabolic resistance .
  • In Vivo Studies : Administer via intravenous and oral routes in rodent models, followed by LC-MS/MS quantification in plasma to calculate bioavailability .
  • Protein Binding : Equilibrium dialysis or ultrafiltration determines plasma protein binding affinity .

Q. How can computational tools guide the modification of this compound for enhanced target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., enzymes or receptors) and identify steric/electronic clashes .
  • Retrosynthesis AI : Platforms like Pistachio or Reaxys suggest feasible synthetic routes for derivatives, prioritizing reactions with high atom economy .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoic acid ring) with activity data to prioritize analogs .

Methodological Notes for Data Interpretation

  • Contradictory Solubility Data : If solubility varies across studies, check buffer composition (e.g., phosphate vs. Tris buffers) and pH, as the carboxylate group’s ionization state (pKa ~4.2) significantly impacts solubility .
  • Biological Replicability : Use standardized positive controls (e.g., known enzyme inhibitors) and validate findings across ≥3 independent experiments to minimize batch effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.